Cas no 2411201-29-9 (2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide)
2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-7483364
- 2411201-29-9
- 2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide
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- Inchi: 1S/C14H21ClN2OS/c1-11-3-4-13(19-11)10-17-6-5-12(9-17)8-16(2)14(18)7-15/h3-4,12H,5-10H2,1-2H3
- InChI Key: TZXGZRRTGBFUSR-UHFFFAOYSA-N
- SMILES: ClCC(N(C)CC1CN(CC2=CC=C(C)S2)CC1)=O
Computed Properties
- Exact Mass: 300.1063122g/mol
- Monoisotopic Mass: 300.1063122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 51.8Ų
2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7483364-1.0g |
2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide |
2411201-29-9 | 95.0% | 1.0g |
$0.0 | 2025-03-10 |
2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide
Research Brief on 2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide (CAS: 2411201-29-9)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small molecule modulators targeting specific biological pathways. Among these, the compound 2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide (CAS: 2411201-29-9) has emerged as a promising candidate for further investigation due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.
The compound, characterized by its chloroacetamide core and thiophene-pyrrolidine scaffold, has been the subject of recent studies exploring its role as a modulator of protein-protein interactions (PPIs) in neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to selectively inhibit the aggregation of tau protein, a key pathological hallmark of Alzheimer's disease, with an IC50 of 2.3 μM. The researchers employed a combination of molecular docking simulations and surface plasmon resonance (SPR) assays to elucidate its binding mode to tau's microtubule-binding region.
From a synthetic chemistry perspective, novel routes for the preparation of 2411201-29-9 have been reported, featuring a key reductive amination step between 5-methylthiophene-2-carbaldehyde and N-Boc-pyrrolidin-3-ylmethanamine, followed by chloroacetylation. The optimized procedure, published in Organic Process Research & Development, achieved an overall yield of 68% with >99% purity, making it suitable for scale-up production. These advances address previous challenges in the stereoselective synthesis of the pyrrolidine moiety.
Pharmacokinetic studies in rodent models have revealed favorable properties of this compound, including 82% oral bioavailability and a brain-to-plasma ratio of 0.85, suggesting adequate blood-brain barrier penetration. However, metabolism studies identified CYP3A4-mediated N-demethylation as the primary clearance pathway, prompting current structure-activity relationship (SAR) efforts to improve metabolic stability while maintaining potency.
Ongoing research directions include the exploration of 2411201-29-9 derivatives as potential dual inhibitors of both tau aggregation and β-secretase (BACE1) activity. Preliminary results presented at the 2024 ACS Spring Meeting showed that structural modifications at the chloroacetamide moiety could enhance BACE1 inhibition (IC50 = 890 nM) without compromising anti-tau activity. These findings position this chemical scaffold as a versatile platform for developing multifunctional agents against complex neurodegenerative pathologies.
In conclusion, 2-chloro-N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide represents an important lead compound with demonstrated activity against key targets in neurodegenerative diseases. The convergence of synthetic accessibility, favorable pharmacokinetics, and multimodal biological activity makes this chemical entity particularly noteworthy for further medicinal chemistry optimization and preclinical development.
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